Fenofibric acid

Catalog No.
S527889
CAS No.
42017-89-0
M.F
C17H15ClO4
M. Wt
318.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenofibric acid

CAS Number

42017-89-0

Product Name

Fenofibric acid

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)

InChI Key

MQOBSOSZFYZQOK-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

Fenofibric Acid; Procetofenic acid;

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound Fenofibric acid is 318.0659 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281318. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

1. Lipid-Lowering Effects ()

Fenofibric acid's established role is in regulating blood lipid levels. It works by activating a cellular receptor called Peroxisome Proliferator-Activated Receptor alpha (PPARα) which influences fat metabolism. Research has shown its effectiveness in lowering levels of "bad" cholesterol (LDL-C) and triglycerides, while increasing levels of "good" cholesterol (HDL-C) [4].

2. Anti-inflammatory Properties ()

Emerging research suggests fenofibric acid might possess anti-inflammatory properties. Chronic inflammation is linked to various diseases, and studies indicate fenofibric acid's potential to modulate inflammatory pathways [1].

3. Atherosclerosis and Cardiovascular Disease ()

Atherosclerosis, the buildup of plaque in arteries, is a major risk factor for cardiovascular disease. Research has investigated fenofibric acid's potential role in preventing or slowing atherosclerosis progression. However, results are mixed. While some studies suggest benefits, others haven't shown a significant reduction in cardiovascular events (). Further research is needed to clarify its role in cardiovascular disease prevention.

Other Potential Applications

Scientific exploration continues to investigate fenofibric acid's potential benefits in various areas. Some ongoing research includes:

  • Diabetic Nephropathy: Investigating its potential to slow the progression of kidney complications in diabetes ()
  • Non-alcoholic Fatty Liver Disease (NAFLD): Exploring its potential role in improving liver health in NAFLD patients

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

318.0659

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BGF9MN2HU1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (41.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H413 (53.19%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an adjunctive therapy to diet to: (a) reduce triglyceride levels in adult patients with severe hypertriglyceridemia, and (b) reduce elevated total cholesterol, low-density-lipoprotein (LDL-C), triglycerides, and apolipoprotein B, and to increase high-density-lipoprotein (HDL-C) in adult patients with primary hypercholesterolemia or mixed dyslipidemia (Fredrickson Types IIa and IIb). [FDA Label]
FDA Label

Pharmacology

Various clinical studies have shown that elevated levels of total cholesterol, low-desnsity-lipoprotein (LDL-C), and apolipoprotein B (apo B) - an LDL membrane complex - are associated with human atherosclerosis [FDA Label]. Concurrently, decreased levels of high-density-lioprotein (HDL-C) and its transport complex, apolipoproteins apo AI and apo AII, are associated with the development of atherosclerosis [FDA Label]. Furthermore, epidemiological investigations demonstrate that cardiovascular morbidity and mortality vary directly with the levels of total cholesterol, LDL-C, and triglycerides, and inversely with the level of HDL-C [FDA Label]. Fenofibric acid, the active metabolite of fenofibrate, subsequently produces reductions in total cholesterol, LDL-C, apo B, total triglycerides, and triglyceride rich lipoprotein (VLDL) in treated patients [FDA Label]. Moreover, such treatment with fenofibrate also results in increases in HDL-C and apo AI and apo AII [FDA Label].
Fenofibric Acid is the active form of fenofibrate, a synthetic phenoxy-isobutyric acid derivate with antihyperlipidemic activity.

ATC Code

C10AB05

Mechanism of Action

Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha) [FDA Label]. By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity [FDA Label]. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones [FDA Label]. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly [FDA Label]. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein [FDA Label]. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid [FDA Label].

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42017-89-0

Wikipedia

Fenofibric acid

Biological Half Life

Following once daily dosing, fenofibric acid demonstrates an elimination associated with a half-life of about 20 hours after absorption.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Transformation products

Dates

Modify: 2023-08-15
1: Modjtahedi BS, Bose N, Papakostas TD, Morse L, Vavvas DG, Kishan AU. Lipids and Diabetic Retinopathy. Semin Ophthalmol. 2016;31(1-2):10-8. doi: 10.3109/08820538.2015.1114869. Review. PubMed PMID: 26959124.
2: Sando KR, Knight M. Nonstatin therapies for management of dyslipidemia: a review. Clin Ther. 2015 Oct 1;37(10):2153-79. doi: 10.1016/j.clinthera.2015.09.001. Epub 2015 Sep 26. Review. PubMed PMID: 26412799.
3: Ouwens MJ, Nauta J, Ansquer JC, Driessen S. Systematic literature review and meta-analysis of dual therapy with fenofibrate or fenofibric acid and a statin versus a double or equivalent dose of statin monotherapy. Curr Med Res Opin. 2015 Dec;31(12):2273-85. doi: 10.1185/03007995.2015.1098597. Epub 2015 Nov 5. Review. PubMed PMID: 26397380.
4: Zhang C, Wang H, Nie J, Wang F. Protective factors in diabetic retinopathy: focus on blood-retinal barrier. Discov Med. 2014 Sep;18(98):105-12. Review. PubMed PMID: 25227751.
5: Ling H, Luoma JT, Hilleman D. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiol Res. 2013 Apr;4(2):47-55. doi: 10.4021/cr270w. Epub 2013 May 9. Review. PubMed PMID: 28352420; PubMed Central PMCID: PMC5358213.
6: Filippatos TD. A review of time courses and predictors of lipid changes with fenofibric acid-statin combination. Cardiovasc Drugs Ther. 2012 Jun;26(3):245-55. doi: 10.1007/s10557-012-6394-0. Review. PubMed PMID: 22592524; PubMed Central PMCID: PMC3368211.
7: Saurav A, Kaushik M, Mohiuddin SM. Fenofibric acid for hyperlipidemia. Expert Opin Pharmacother. 2012 Apr;13(5):717-22. doi: 10.1517/14656566.2012.658774. Epub 2012 Mar 9. Review. PubMed PMID: 22404421.
8: Campbell J, Mohiuddin SM. The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes. Drugs Today (Barc). 2010 Oct;46(10):757-64. doi: 10.1358/dot.2010.46.10.1519652. Review. PubMed PMID: 21076712.
9: Moutzouri E, Kei A, Elisaf MS, Milionis HJ. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid. Vasc Health Risk Manag. 2010 Aug 9;6:525-39. Review. PubMed PMID: 20730069; PubMed Central PMCID: PMC2922314.
10: Alagona P Jr. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vasc Health Risk Manag. 2010 May 25;6:351-62. Review. PubMed PMID: 20531954; PubMed Central PMCID: PMC2879297.
11: Joshi PH, Jacobson TA. Therapeutic options to further lower C-reactive protein for patients on statin treatment. Curr Atheroscler Rep. 2010 Jan;12(1):34-42. doi: 10.1007/s11883-009-0075-x. Review. PubMed PMID: 20425269.
12: Schima SM, Maciejewski SR, Hilleman DE, Williams MA, Mohiuddin SM. Fibrate therapy in the management of dyslipidemias, alone and in combination with statins: role of delayed-release fenofibric acid. Expert Opin Pharmacother. 2010 Apr;11(5):731-8. doi: 10.1517/14656560903575639. Review. PubMed PMID: 20210682.
13: Adeghate E, Kalasz H, Veress G, Teke K. Medicinal chemistry of drugs used in diabetic cardiomyopathy. Curr Med Chem. 2010;17(6):517-51. Review. PubMed PMID: 20015035.
14: Garg R, Angus E, Fincher S. Capecitabine-induced severe hypertriglyceridaemia and diabetes: a case report and review of the literature. Diabet Med. 2009 Dec;26(12):1308-9. doi: 10.1111/j.1464-5491.2009.02842.x. Review. PubMed PMID: 20002489.
15: Jacobson TA. Myopathy with statin-fibrate combination therapy: clinical considerations. Nat Rev Endocrinol. 2009 Sep;5(9):507-18. doi: 10.1038/nrendo.2009.151. Epub 2009 Jul 28. Review. PubMed PMID: 19636324.
16: Alagona P Jr. Beyond LDL cholesterol: the role of elevated triglycerides and low HDL cholesterol in residual CVD risk remaining after statin therapy. Am J Manag Care. 2009 Mar;15(3 Suppl):S65-73. Review. PubMed PMID: 19355805.
17: Filippatos T, Milionis HJ. Treatment of hyperlipidaemia with fenofibrate and related fibrates. Expert Opin Investig Drugs. 2008 Oct;17(10):1599-614. doi: 10.1517/13543784.17.10.1599 . Review. PubMed PMID: 18808320.
18: Hernando MD, Agüera A, Fernández-Alba AR. LC-MS analysis and environmental risk of lipid regulators. Anal Bioanal Chem. 2007 Feb;387(4):1269-85. Epub 2006 Sep 20. Review. PubMed PMID: 17047939.
19: Wierzbicki AS, Mikhailidis DP, Wray R. Drug treatment of combined hyperlipidemia. Am J Cardiovasc Drugs. 2001;1(5):327-36. Review. PubMed PMID: 14728015.
20: Sharpe M, Ormrod D, Jarvis B. Micronized fenofibrate in dyslipidemia: a focus on plasma high-density lipoprotein cholesterol (HDL-C) levels. Am J Cardiovasc Drugs. 2002;2(2):125-32; discussion 133-4. Review. PubMed PMID: 14727988.

Explore Compound Types